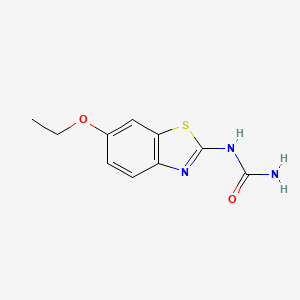

(6-Ethoxy-1,3-benzothiazol-2-yl)urea

Descripción general

Descripción

“(6-Ethoxy-1,3-benzothiazol-2-yl)urea” is a chemical compound with the CAS Number: 99056-23-2 . It has a molecular weight of 237.28 .

Synthesis Analysis

The synthesis of benzothiazole derivatives, which includes “(6-Ethoxy-1,3-benzothiazol-2-yl)urea”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .

Molecular Structure Analysis

The molecular structure of “(6-Ethoxy-1,3-benzothiazol-2-yl)urea” can be analyzed using various spectroscopic methods such as FT-IR, UV Vis, 1H and 13C NMR, and MS .

Chemical Reactions Analysis

Benzothiazole derivatives, including “(6-Ethoxy-1,3-benzothiazol-2-yl)urea”, have been found to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Physical And Chemical Properties Analysis

“(6-Ethoxy-1,3-benzothiazol-2-yl)urea” is a powder at room temperature .

Aplicaciones Científicas De Investigación

Synthesis of Metal Chelates

The compound can be used in the synthesis of aminothiazole Schiff base ligands, which are then used for chelation with bivalent metal chlorides . The resulting metal chelates have been found to exhibit strong antimicrobial activity .

Antimicrobial Studies

The compound has been used in antimicrobial studies, showing strong action against both Gram-positive and Gram-negative bacteria . For example, it has shown high activities against Micrococcus luteus and Escherichia coli .

Antifungal Activity

In addition to its antimicrobial properties, the compound has also demonstrated antifungal activity. It has shown high activities against Aspergillus niger and Aspergillus terreus .

Antioxidant Activity

The compound has been used in antioxidant studies, where it has shown high inhibition percentages . This suggests that it could be used in the development of antioxidant therapies .

Synthesis of Biologically Active Heterocycles

The compound can be used as a building block for the synthesis of biologically active heterocycles . These heterocycles are of great interest for drug design due to their high biological and pharmacological activity .

Inhibition of Enzymes

Benzothiazole derivatives, such as “(6-Ethoxy-1,3-benzothiazol-2-yl)urea”, have been found to inhibit various enzymes, including dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase . This suggests potential applications in the development of new drugs .

Anti-Inflammatory and Analgesic Activities

Derivatives of benzothiazole, such as “(6-Ethoxy-1,3-benzothiazol-2-yl)urea”, have been screened for anti-inflammatory and analgesic activities . This suggests potential applications in the development of new pain relief and anti-inflammatory drugs .

Ulcerogenic and Lipid Peroxidation Activities

The compound has also been screened for ulcerogenic and lipid peroxidation activities . This suggests potential applications in the development of new treatments for ulcers and conditions related to lipid peroxidation .

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been found to exhibit significant anti-tubercular and anti-cancer activities . Therefore, it’s plausible that this compound may also target similar cellular components or enzymes involved in these diseases.

Mode of Action

Benzothiazole derivatives have been reported to induce apoptosis in cancer cell lines . This suggests that (6-Ethoxy-1,3-benzothiazol-2-yl)urea might interact with its targets to trigger programmed cell death.

Biochemical Pathways

Benzothiazole derivatives have been associated with anti-tubercular and anti-cancer activities , suggesting that this compound may affect pathways related to these conditions.

Result of Action

In terms of the molecular and cellular effects, (6-Ethoxy-1,3-benzothiazol-2-yl)urea has been found to induce a large population of apoptotic cells . This suggests that the compound may lead to cell death, which could be beneficial in the context of cancer treatment.

Propiedades

IUPAC Name |

(6-ethoxy-1,3-benzothiazol-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-2-15-6-3-4-7-8(5-6)16-10(12-7)13-9(11)14/h3-5H,2H2,1H3,(H3,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFDKYGFRLNFSIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Ethoxy-1,3-benzothiazol-2-yl)urea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,2-Dimethoxyethyl)amino]ethan-1-ol](/img/structure/B3318133.png)

![Methyl[1-(naphthalen-1-yl)ethyl]amine](/img/structure/B3318146.png)

![[(9,10-Dioxo-9,10-dihydroanthracen-2-yl)methyl]triphenylphosphanium bromide](/img/structure/B3318165.png)

![[Methyl-(4-nitro-benzyl)-amino]-acetic acid](/img/structure/B3318187.png)